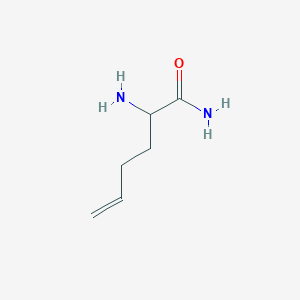![molecular formula C15H23N5O B11734377 N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine CAS No. 1856095-85-6](/img/structure/B11734377.png)
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a pyrazole ring, and a methoxy group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amin umfasst typischerweise mehrere Schritte:
Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Bildung des Pyrazolrings durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren Bedingungen.
Einführung der Cyclopentylgruppe: Die Cyclopentylgruppe wird durch eine Alkylierungsreaktion unter Verwendung von Cyclopentylbromid in Gegenwart einer starken Base wie Natriumhydrid eingeführt.
Methoxylierung: Die Methoxygruppe wird durch eine nucleophile Substitutionsreaktion unter Verwendung von Methanol und einer geeigneten Abgangsgruppe eingeführt.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit einem Aminderivat, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Dazu gehört die Kontrolle von Temperatur, Druck und Reaktionszeit sowie die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit. Die Verwendung von kontinuierlichen Strömungsreaktoren kann ebenfalls die Effizienz und Skalierbarkeit verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Methoxygruppe durch andere Nucleophile wie Halogenide oder Amine ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in Dimethylsulfoxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Oxiden und Hydroxyl-Derivaten.
Reduktion: Bildung von reduzierten Amin-Derivaten.
Substitution: Bildung von substituierten Pyrazol-Derivaten.
Wissenschaftliche Forschungsanwendungen
N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amin hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird wegen seines Potenzials als therapeutisches Mittel untersucht, da seine einzigartigen strukturellen Merkmale mit biologischen Zielstrukturen interagieren können.
Materialwissenschaften: Die strukturellen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Biologische Studien: Sie wird in Studien verwendet, um ihre Interaktion mit verschiedenen Enzymen und Rezeptoren zu verstehen, was Einblicke in ihre potenziellen biologischen Aktivitäten bietet.
Wissenschaftliche Forschungsanwendungen
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.
Wirkmechanismus
Der Wirkungsmechanismus von N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Die beteiligten Pfade können Signaltransduktionswege, Enzyminhibition oder Rezeptoraktivierung umfassen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- **N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amin
- N’-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,N-dimethylpropan-1,3-diamin
Einzigartigkeit
N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amin ist aufgrund des Vorhandenseins der Methoxygruppe einzigartig, die ihre chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieses Strukturmerkmal unterscheidet sie von anderen ähnlichen Verbindungen und kann zu ihren spezifischen Anwendungen und Effekten beitragen.
Eigenschaften
CAS-Nummer |
1856095-85-6 |
|---|---|
Molekularformel |
C15H23N5O |
Molekulargewicht |
289.38 g/mol |
IUPAC-Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C15H23N5O/c1-11-12(9-20(17-11)13-6-4-5-7-13)8-16-14-10-19(2)18-15(14)21-3/h9-10,13,16H,4-8H2,1-3H3 |
InChI-Schlüssel |
WORBJEIUQFXUNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1CNC2=CN(N=C2OC)C)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11734301.png)
![butyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734308.png)
![2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11734315.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11734320.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734331.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734338.png)
![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734343.png)
![1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734348.png)


![1-[2-(Trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11734356.png)
![2-[(1S)-1-aminoethyl]benzonitrile](/img/structure/B11734368.png)

